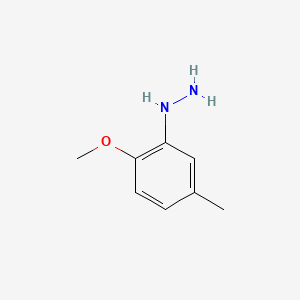

(2-Methoxy-5-methylphenyl)hydrazine

説明

Contextual Significance of Arylhydrazine Scaffolds in Organic Synthesis

Arylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) group (-NHNH₂) attached to an aromatic ring. This structural motif serves as a versatile and valuable building block in the field of organic synthesis. nih.gov The significance of arylhydrazine scaffolds lies in their utility for constructing a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. nih.govnih.gov Prominent examples of heterocycles synthesized from arylhydrazine precursors include indoles, indazoles, pyrazoles, and triazoles. nih.govnih.gov

The reactivity of the hydrazine moiety allows for its participation in various cyclization and condensation reactions. One of the most classic and widely used methods is the Fischer indole (B1671886) synthesis, which produces the indole ring system from an arylhydrazine and a carbonyl compound. wikipedia.orgbyjus.com Beyond their role as precursors to heterocycles, arylhydrazines have gained attention as effective arylation agents in modern cross-coupling reactions, expanding their utility in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility makes arylhydrazine scaffolds indispensable tools for medicinal chemists and synthetic organic chemists in the development of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netmdpi.com

Overview of Substituted Phenylhydrazines in Contemporary Chemical Research

Substituted phenylhydrazines, which are arylhydrazines with additional functional groups on the phenyl ring, are extensively utilized in contemporary chemical research. The nature and position of these substituents can significantly influence the reactivity of the hydrazine group and the properties of the resulting products. These compounds are fundamental starting materials for some of the most important name reactions in organic chemistry.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains a cornerstone method for creating indole rings, which are prevalent in many natural products and pharmaceuticals. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. byjus.com

Another critical transformation is the Japp-Klingemann reaction , which is used to synthesize hydrazones from the reaction of an aryl diazonium salt (often generated in situ from an arylhydrazine) and a β-keto-acid or β-keto-ester. wikipedia.orgsynarchive.com The resulting hydrazones are stable intermediates that can be subsequently used, for instance, in the Fischer indole synthesis to produce indoles. wikipedia.org

Furthermore, substituted phenylhydrazines are key reagents in the synthesis of various five-membered heterocyclic rings:

Pyrazoles: These are commonly synthesized through the condensation reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.orgmdpi.com Pyrazole (B372694) derivatives exhibit a wide range of pharmacological activities. jmchemsci.com

Indazoles: These bicyclic heterocycles can be prepared through several synthetic routes involving substituted phenylhydrazines, including intramolecular cyclization reactions. nih.govorganic-chemistry.orgorganic-chemistry.org

The diverse reactivity of substituted phenylhydrazines makes them crucial intermediates in the synthesis of complex organic molecules and functional materials. nih.govijpsr.comnih.gov

Research Focus on (2-Methoxy-5-methylphenyl)hydrazine within Arylhydrazine Derivative Studies

(2-Methoxy-5-methylphenyl)hydrazine is a specific substituted phenylhydrazine that has garnered interest within the broader study of arylhydrazine derivatives. Its structure features a methoxy (B1213986) (-OCH₃) group at the ortho position and a methyl (-CH₃) group at the meta position relative to the hydrazine moiety.

| Property | Value |

| IUPAC Name | (2-methoxy-5-methylphenyl)hydrazine sigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂O chemshuttle.com |

| Molecular Weight | 152.197 g/mol chemshuttle.com |

| CAS Number | 65208-14-2 (for hydrochloride salt) sigmaaldrich.com |

This table presents key identifiers and physical properties of (2-Methoxy-5-methylphenyl)hydrazine.

The specific substitution pattern of this molecule is expected to influence its reactivity in predictable ways based on established principles of physical organic chemistry. The electron-donating nature of both the methoxy and methyl groups increases the electron density of the aromatic ring, potentially affecting the nucleophilicity of the hydrazine nitrogens and the regioselectivity of subsequent reactions.

Research on methoxy-substituted phenylhydrazones in the Fischer indole synthesis has revealed interesting and sometimes "abnormal" reaction pathways. nih.govnih.gov Studies have shown that the presence of a methoxy group at the ortho position can lead to cyclization on the substituted side of the benzene (B151609) ring, sometimes resulting in the substitution or elimination of the methoxy group itself, particularly under strong acidic conditions. nih.govnih.gov For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield a chlorinated indole as the major product instead of the expected methoxy-substituted indole. nih.gov This peculiarity highlights that while (2-Methoxy-5-methylphenyl)hydrazine is a valuable precursor for creating complex heterocyclic structures, its reactivity, especially in cyclization reactions like the Fischer indole synthesis, must be carefully considered to predict and control the formation of desired products.

特性

IUPAC Name |

(2-methoxy-5-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-4-8(11-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOJDCWBIOFSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329789 | |

| Record name | (2-Methoxy-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24054-67-9 | |

| Record name | (2-Methoxy-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 5 Methylphenyl Hydrazine

Established Synthetic Pathways

The traditional and most widely employed method for synthesizing (2-Methoxy-5-methylphenyl)hydrazine involves the diazotization of a substituted aniline (B41778) followed by a reduction step. nih.gov This two-step process has been a cornerstone of arylhydrazine synthesis for over a century.

Synthesis via Diazotization and Subsequent Reduction of Substituted Anilines

The synthesis commences with the diazotization of 2-Methoxy-5-methylaniline. nih.govwikipedia.org This reaction is typically carried out by treating the aniline with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures, generally between 0 and 5°C, to form the corresponding diazonium salt. chemicalbook.comresearchgate.net

A patent describes a specific process for synthesizing arylhydrazines by reducing a diazo derivative with a sulfite (B76179) solution at a pH of at least 7. google.com Another detailed synthesis of (2-Methoxy-5-methylphenyl)hydrazine involves the diazotization of o-anisidine, followed by reduction. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of (2-Methoxy-5-methylphenyl)hydrazine. Key factors that are often fine-tuned include temperature, pH, and the choice of reducing agent and solvent.

For instance, a patented method for producing methoxyphenylhydrazine highlights the sequential use of sulfite and hydrogen sulfite as reducing agents under specific pH conditions to achieve a high-yield, eco-friendly, and economical process. google.com The same patent also notes that increasing the amount of hydrochloric acid during the hydrolysis reduction step can enhance the yield due to improved thermal stability, though this also necessitates a larger quantity of alkali for neutralization, impacting cost-effectiveness. google.com

The table below summarizes the effect of varying hydrochloric acid concentration on the yield and purity of 2-methoxy-phenyl hydrazine (B178648), as reported in a patent. google.com

| Example | Starting Material | Reductant I | Reductant II | Hydrochloric acid (mol/mol-raw material) | Yield (%) | HPLC Purity (%) |

| Example 2 | o-Anisidine | Na2SO3 | NaHSO3 | 7 | 84.01 | 93.97 |

| Example 3 | o-Anisidine | Na2SO3 | NaHSO3 | 10 | 86.55 | 93.29 |

Novel and Modified Synthetic Approaches for Electron-Rich Arylhydrazines

Research into the synthesis of arylhydrazines, particularly those with electron-rich aromatic rings, is ongoing, with new methods being developed to overcome the limitations of classical approaches, such as harsh reaction conditions and the use of toxic reagents. rsc.org

Acid-Induced Deprotection of Hydrazide Intermediates

A versatile approach to synthesizing substituted hydrazines involves the use of hydrazide intermediates. These intermediates can be synthesized through various methods, including the reaction of esters with hydrazine hydrate (B1144303). nih.gov A mild procedure for preparing protected peptide hydrazides from carboxylic acids and hydrazine using dicyclohexylcarbodiimide-hydroxybenzotriazole coupling has also been described. nih.gov

The deprotection of these hydrazide intermediates under acidic conditions can yield the desired hydrazine. For example, research has demonstrated the deprotection of a hydrazide to form the corresponding hydrazine hydrochloride salt. researchgate.net This method offers an alternative route that can be advantageous in certain synthetic strategies, particularly in the synthesis of complex molecules. The ability to chemoselectively acylate the hydrazine moiety after deprotection further highlights the utility of this approach. nih.gov

Reactions Involving Organometallic Reagents with Azodicarboxylate Diesters

Organometallic reagents have emerged as powerful tools in organic synthesis, including the formation of C-N bonds. The addition of organometallic nucleophiles to azo compounds, such as diethyl azodicarboxylate, offers a regioselective route to substituted hydrazines. organic-chemistry.org This method has been shown to be effective for introducing a variety of alkyl and aryl substituents in high yields. organic-chemistry.org

Copper-catalyzed addition of arylboronic acids to azo compounds has also been reported as a mild and regioselective method. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions between aryl halides and hydrazine have been developed, although they can require high catalyst loadings and strong bases. nih.govkirj.ee More recent advancements have focused on developing more efficient catalytic systems. For instance, a copper-catalyzed multicomponent reaction of aldehydes and aryl hydrazines provides a regioselective synthesis of N′,N′-diaryl acylhydrazines. rsc.org

The use of organozinc and organomanganese reagents also presents alternative routes for the synthesis of substituted aromatic compounds, which can be precursors to arylhydrazines. nih.gov

Emerging Green Chemistry Principles in Arylhydrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of arylhydrazines to reduce environmental impact and improve safety. mdpi.com This involves the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.

One approach is the use of environmentally benign reducing agents. For example, the reduction of aryl-N-nitrosamines using thiourea (B124793) dioxide in an aqueous medium provides a metal-free and sustainable method for preparing arylhydrazines in good to excellent yields. rsc.org

Solvent-free or "neat" reaction conditions are another key aspect of green chemistry. Mechanochemical methods, such as grinding, have been shown to be highly efficient for the synthesis of hydrazones, often resulting in excellent yields without the need for bulk solvents. mdpi.comrsc.org Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and solvent usage in the preparation of heterocyclic compounds derived from hydrazines. mdpi.comajgreenchem.com

The development of catalyst-free and solvent-free methods, such as high hydrostatic pressure-assisted synthesis of hydrazones, offers nearly quantitative yields and simplifies product isolation. nih.gov Additionally, the use of reusable organocatalysts like L-proline in grinding techniques for hydrazide synthesis demonstrates a sustainable and efficient protocol. mdpi.com These emerging green methodologies hold significant promise for the future of arylhydrazine production, making the processes more economical and environmentally friendly. google.com

Comprehensive Analysis of Chemical Reactivity and Derivatization of 2 Methoxy 5 Methylphenyl Hydrazine

Condensation Reactions with Carbonyl Compounds

The primary reaction of (2-Methoxy-5-methylphenyl)hydrazine with aldehydes and ketones involves the formation of hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N). This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are often stable, isolatable intermediates for subsequent transformations.

Formation of Hydrazones and Schiff Bases

(2-Methoxy-5-methylphenyl)hydrazine reacts with a wide range of aldehydes and ketones to yield the corresponding (2-methoxy-5-methylphenyl)hydrazones. wikipedia.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon. The subsequent dehydration leads to the formation of the C=N double bond, characteristic of hydrazones and Schiff bases.

The reaction is general and can be performed with various carbonyl partners, including both aliphatic and aromatic aldehydes and ketones. The presence of the electron-donating methoxy (B1213986) and methyl groups on the phenyl ring can influence the nucleophilicity of the hydrazine and the stability of the resulting hydrazone.

Table 1: Examples of Hydrazone Formation with (2-Methoxy-5-methylphenyl)hydrazine

| Carbonyl Compound | Resulting Hydrazone |

| Pyruvic acid | Pyruvic acid (2-methoxy-5-methylphenyl)hydrazone |

| Acetone | Acetone (2-methoxy-5-methylphenyl)hydrazone |

| Benzaldehyde | Benzaldehyde (2-methoxy-5-methylphenyl)hydrazone |

Mechanistic Studies of C=N Double Bond Formation

The formation of the C=N double bond in hydrazones proceeds through a well-established mechanism. quimicaorganica.org The key steps are:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde or ketone is protonated, which increases the electrophilicity of the carbonyl carbon. quimicaorganica.org

Nucleophilic Attack: The terminal nitrogen atom of (2-methoxy-5-methylphenyl)hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. numberanalytics.com This step results in the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, forming a carbinolamine intermediate. numberanalytics.com

Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone. quimicaorganica.orgnih.gov

The rate-limiting step of this reaction can vary depending on the pH of the reaction medium. At neutral pH, the dehydration of the tetrahedral intermediate is often the slowest step. nih.gov

Cyclization Reactions in Heterocyclic Synthesis

The arylhydrazine moiety of (2-Methoxy-5-methylphenyl)hydrazine is a key structural feature that enables its participation in important cyclization reactions, leading to the formation of heterocyclic ring systems.

Fischer Indole (B1671886) Synthesis Utilizing the Arylhydrazine Moiety

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com (2-Methoxy-5-methylphenyl)hydrazine is a valuable substrate for this synthesis, leading to the formation of methoxy- and methyl-substituted indole derivatives.

The scope of the Fischer indole synthesis with (2-Methoxy-5-methylphenyl)hydrazine is broad, accommodating a variety of aldehyde and ketone partners. mdpi.com However, the nature of the carbonyl compound can significantly influence the reaction's outcome and the structure of the resulting indole.

Unsymmetrical Ketones: When an unsymmetrical ketone is used, there is a possibility of forming two different regioisomeric indoles. The regioselectivity of the cyclization is influenced by factors such as the nature of the acid catalyst, the steric bulk of the substituents on the ketone, and the electronic properties of the arylhydrazine. thermofisher.com

Aldehydes: The reaction generally works well with various aldehydes. However, the use of acetaldehyde (B116499) to synthesize the parent indole ring can be problematic. scienceinfo.com

Limitations: The Fischer indole synthesis can be sensitive to the reaction conditions, including temperature and the strength of the acid catalyst. scienceinfo.com Certain functional groups on the carbonyl partner may not be compatible with the acidic conditions required for the reaction. scienceinfo.com

Table 2: Potential Indole Products from the Fischer Synthesis with (2-Methoxy-5-methylphenyl)hydrazine

| Carbonyl Partner | Potential Indole Product(s) |

| Pyruvic acid | 7-Methoxy-4-methylindole-2-carboxylic acid |

| Acetone | 2,4-Dimethyl-7-methoxyindole |

| Methyl ethyl ketone | 2,3,4-Trimethyl-7-methoxyindole and 2-Ethyl-4-methyl-7-methoxyindole |

The mechanism of the Fischer indole synthesis has been the subject of extensive investigation. wikipedia.orgdocumentsdelivered.com The key steps involving (2-methoxy-5-methylphenyl)hydrazone are as follows:

Tautomerization to the Ene-hydrazine: The initially formed hydrazone undergoes an acid-catalyzed tautomerization to its ene-hydrazine isomer. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is a concerted pericyclic reaction. wikipedia.orgrsc.org This step is crucial as it leads to the formation of a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. byjus.com

Aromatization: The intermediate formed after the sigmatropic rearrangement loses a molecule of ammonia (B1221849) (or an amine) and undergoes a series of proton transfers and double bond shifts to achieve the stable, aromatic indole ring system. wikipedia.org The driving force for this final step is the formation of the energetically favorable aromatic ring.

The presence of the methoxy group on the phenyl ring can influence the regiochemistry of the cyclization, and in some cases, lead to the formation of unexpected or "abnormal" products due to cyclization occurring at the position of the methoxy substituent. nih.govnih.gov

Analysis of Ortho-Substituent Effects and Abnormal Indolization

The Fischer indole synthesis, a cornerstone in the preparation of indoles, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a niscpr.res.inniscpr.res.in-sigmatropic rearrangement to yield the indole ring system. wikipedia.org However, the presence of substituents on the phenylhydrazine ring, particularly at the ortho position, can significantly influence the course of the reaction, often leading to "abnormal" products.

In the case of (2-Methoxy-5-methylphenyl)hydrazine, the ortho-methoxy group plays a crucial role in directing the cyclization process. Studies on the Fischer indolization of arylhydrazones with ortho-alkoxy or alkylthio groups have shown that these reactions can yield products other than the expected 7-substituted indoles. mathnet.ru This phenomenon is termed ortho-C-6 abnormal Fischer indolization. mathnet.ru

Research has shown that the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can result in an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product, alongside the expected "normal" product, ethyl 7-methoxyindole-2-carboxylate. nih.govnih.gov This abnormal reaction is a consequence of cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy substituent. nih.govnih.gov This observation highlights the peculiarity of the methoxy group in influencing the regioselectivity of the cyclization.

Further investigations into the Fischer indolization of propiophenone (B1677668) (5-chloro-2-methoxyphenyl)hydrazone revealed the formation of both the expected 4-chloro-7-methoxy-3-methyl-2-phenyl-1H-indole and an unexpected product, 6-chloro-3-methoxy-3-methyl-2-phenyl-3H-indole. mathnet.ru The formation of the latter is attributed to the migration of the methoxy group during the reaction. mathnet.ru

The nature of the ortho-substituent significantly impacts the outcome. Phenylhydrazones with stronger electron-withdrawing groups like nitro or trifluoromethyl at the ortho position tend to yield only the normal indolic product, where cyclization occurs at the unsubstituted ortho-position. nih.gov In contrast, ortho-para-orienting substituents can lead to abnormal products through rearrangement. nih.gov The reaction conditions, including the choice of acid catalyst (e.g., HCl/EtOH vs. ZnCl2/AcOH), also play a role in the product distribution. nih.gov

Table 1: Products of Fischer Indolization of Substituted Phenylhydrazones

| Phenylhydrazone Precursor | Reaction Conditions | Major Product(s) | Product Type | Reference |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate | Abnormal | nih.govnih.gov |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Normal | nih.govnih.gov |

| Propiophenone (5-chloro-2-methoxyphenyl)hydrazone | HCl/MeOH | 4-Chloro-7-methoxy-3-methyl-2-phenyl-1H-indole | Normal | mathnet.ru |

| Propiophenone (5-chloro-2-methoxyphenyl)hydrazone | HCl/MeOH | 6-Chloro-3-methoxy-3-methyl-2-phenyl-3H-indole | Abnormal | mathnet.ru |

Pyrazole (B372694) and Pyrazoline Ring Formation

(2-Methoxy-5-methylphenyl)hydrazine is a valuable precursor for the synthesis of pyrazole and pyrazoline heterocycles, which are known for their diverse biological activities. These five-membered nitrogen-containing rings are typically formed through condensation reactions with suitable bifunctional reagents.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and straightforward method for the synthesis of polysubstituted pyrazoles. mdpi.commdpi.com Similarly, α,β-unsaturated ketones react with hydrazines to form pyrazolines, which can subsequently be oxidized to pyrazoles. mdpi.comsci-hub.se

The cyclocondensation of (2-Methoxy-5-methylphenyl)hydrazine with 1,3-diketones proceeds to afford the corresponding substituted pyrazoles. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the diketone. mdpi.com Various catalysts, including nano-ZnO and Lewis acids, have been employed to improve reaction efficiency and yields. mdpi.comnih.gov

Reactions with α,β-unsaturated ketones, such as chalcones, lead to the formation of 2-pyrazolines. researchgate.netnih.govcyberleninka.ru These reactions often proceed through an initial Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. sci-hub.se The resulting pyrazolines can be isolated or, in some cases, are oxidized in situ to the corresponding pyrazoles. organic-chemistry.org

The versatility of (2-Methoxy-5-methylphenyl)hydrazine extends to its reaction with a wide array of precursors to generate polysubstituted pyrazoles. nih.gov Multicomponent reactions involving aldehydes, β-ketoesters, and hydrazines offer an efficient route to highly substituted pyrazoles. nih.gov

Other notable precursors for pyrazole synthesis include:

1,2-Allenic ketones: These react with hydrazines under mild conditions to yield 3,5-disubstituted pyrazoles. rsc.orgresearchgate.net

β-Enamino diketones: The cyclocondensation of these substrates with arylhydrazines can be controlled to achieve high regioselectivity in the synthesis of polysubstituted pyrazoles. organic-chemistry.org

Pyranones: These heterocyclic compounds can be transformed into pyrazoles through reaction with hydrazines. mdpi.comnih.gov

The choice of reaction conditions, including solvent and catalyst, is crucial for controlling the regioselectivity and yield of the desired pyrazole derivatives. mdpi.comorganic-chemistry.org

Table 2: Synthesis of Pyrazoles and Pyrazolines from (2-Methoxy-5-methylphenyl)hydrazine and Related Hydrazines

| Hydrazine Reactant | Co-reactant | Product Type | Key Features | Reference(s) |

| Arylhydrazines | 1,3-Diketones | Polysubstituted Pyrazoles | Classical condensation, catalyst often used. | mdpi.commdpi.com |

| Arylhydrazines | α,β-Unsaturated Ketones | Pyrazolines/Pyrazoles | Formation of pyrazolines, can be oxidized to pyrazoles. | mdpi.comsci-hub.secyberleninka.ru |

| Arylhydrazines | 1,2-Allenic Ketones | 3,5-Disubstituted Pyrazoles | Mild reaction conditions. | rsc.orgresearchgate.net |

| Arylhydrazines | Aldehydes, β-Ketoesters | Polysubstituted Pyrazoles | Multicomponent reaction approach. | nih.gov |

Synthesis of Other Nitrogenous Heterocycles

Beyond indoles and pyrazoles, (2-Methoxy-5-methylphenyl)hydrazine serves as a building block for other important nitrogen-containing heterocyclic systems, including thiadiazoles, imidazolinones, and oxadiazoles (B1248032).

A key intermediate derived from (2-Methoxy-5-methylphenyl)hydrazine is its corresponding thiosemicarbazide (B42300). This is prepared by reacting 2-methoxy-5-methyl aniline (B41778) (a precursor to the hydrazine) with ammonia and carbon disulfide, followed by treatment with sodium chloroacetate (B1199739) and hydrazine hydrate (B1144303). niscpr.res.inniscpr.res.in

This thiosemicarbazide derivative is a versatile precursor for various heterocycles:

1,3,4-Thiadiazoles: Cyclization of the thiosemicarbazide with aromatic carboxylic acids in pyridine (B92270) yields 2-aryl-5-(2'-methoxy-5'-methylphenylamino)-1,3,4-thiadiazoles. niscpr.res.inniscpr.res.in The acylation of a thiosemicarbazide followed by dehydration is a common method for synthesizing 5-substituted 2-amino-thiadiazoles. nih.gov

Imidazolinones: Reaction of the thiosemicarbazide with substituted azlactones in pyridine furnishes 2-phenyl-4-arylidene-1-(2'-methoxy-5'-methylphenylthiourido)-5-oxo-imidazolines. niscpr.res.inniscpr.res.in

These synthetic routes demonstrate the utility of the thiosemicarbazide intermediate in constructing more complex heterocyclic frameworks. niscpr.res.inniscpr.res.inmdpi.com

(2-Methoxy-5-methylphenyl)hydrazine can be converted into hydrazide intermediates that are precursors for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The general strategy involves the reaction of a carboxylic acid hydrazide with a suitable cyclizing agent. researchgate.netnih.gov

One common method involves the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to obtain 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Another approach is the reaction of a carboxylic acid hydrazide with a cyanogen (B1215507) halide. google.com The synthesis of 4-methoxybenzoylhydrazones, for instance, starts from the corresponding methyl benzoate (B1203000) and hydrazine hydrate, which is then reacted with various aldehydes. nih.gov These hydrazones can be further cyclized to form oxadiazoles. researchgate.net

Triazine and Triazole Derivatives

The synthesis of triazine and triazole derivatives often involves the use of hydrazine compounds as key building blocks. While direct reactions of (2-Methoxy-5-methylphenyl)hydrazine to form these heterocycles are not extensively documented in readily available literature, the general synthetic strategies for substituted hydrazines provide a clear indication of the potential pathways.

1,3,5-Triazine derivatives, known for their wide range of applications, are commonly synthesized through the nucleophilic substitution of cyanuric chloride. globalscitechocean.comresearchgate.net Substituted hydrazines can be introduced to the triazine core to afford hydrazino-s-triazine derivatives. nih.gov For instance, the reaction of a 2-chloro-4,6-disubstituted-s-triazine with hydrazine hydrate is a known method to produce the corresponding 6-hydrazino-s-triazine. nih.gov This resulting hydrazino-triazine can then undergo condensation with aldehydes or ketones to form hydrazone derivatives. It is plausible that (2-Methoxy-5-methylphenyl)hydrazine could be employed in similar reaction sequences, either by direct reaction with a chlorinated triazine or by forming a hydrazone that is subsequently cyclized.

The formation of 1,2,4-triazole (B32235) rings can be achieved through various methods, such as the Einhorn-Brunner reaction, which involves the condensation of a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. scispace.com Another common route is the reaction of a hydrazide with a suitable reagent like carbon disulfide in a basic medium, followed by cyclization. nih.gov For example, a hydrazide can be converted to a 4-amino-1,2,4-triazole-3-thione, which can be further functionalized. nih.gov Given that (2-Methoxy-5-methylphenyl)hydrazine possesses the necessary nucleophilic hydrazine moiety, it is a viable candidate for these synthetic strategies to yield novel triazole derivatives. The introduction of the 2-methoxy-5-methylphenyl group could significantly influence the biological and chemical properties of the resulting triazole ring system. ujmm.org.ua

Table 1: General Methods for Triazine and Triazole Synthesis Involving Hydrazines

| Heterocycle | General Method | Reactants | Potential Role of (2-Methoxy-5-methylphenyl)hydrazine |

| 1,3,5-Triazine | Nucleophilic substitution | Cyanuric chloride, Amines, Hydrazine hydrate | As a nucleophile to substitute chlorine atoms on the triazine ring. |

| 1,2,4-Triazole | Einhorn-Brunner reaction | Monosubstituted hydrazine, Diacylamines | As the monosubstituted hydrazine component. |

| 1,2,4-Triazole | From hydrazides | Hydrazide, Carbon disulfide, Base | As a precursor to a hydrazide that can undergo cyclization. |

Pyrrolones and Pyridazinones from Furanone Interactions

The reaction of hydrazines with furanone derivatives provides a versatile route for the synthesis of nitrogen-containing heterocycles such as pyrrolones and pyridazinones. The specific outcome of the reaction is often dependent on the substitution pattern of the furanone and the reaction conditions.

The interaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with phenylhydrazine has been shown to yield a 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one derivative exclusively. researchgate.net This reaction proceeds through a nucleophilic attack of the hydrazine on the furanone ring, leading to ring opening and subsequent recyclization to form the pyrrolone. It is highly probable that (2-Methoxy-5-methylphenyl)hydrazine would react in a similar manner to produce the corresponding N-substituted pyrrolone. A facile, one-pot synthesis of 5-methylene-2-pyrrolones has also been described from furfuryl acetate, where an in-situ generated 1,4-dicarbonyl compound is trapped by a primary amine. nih.gov

The synthesis of pyridazinone derivatives can be achieved through the cyclization of γ-keto acids with hydrazine hydrate. raco.cat These γ-keto acids can be prepared through methods like the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. raco.cat For instance, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was synthesized from the cyclization of 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid with hydrazine hydrate. raco.cat The reaction of 2(5H)-furanones with hydrazine hydrate can also lead to the formation of pyridazinone derivatives, often proceeding through the isomerization to the 2(3H)-isomer and subsequent ring opening to a propionic acid hydrazide, which then cyclizes. bibliomed.org The use of (2-Methoxy-5-methylphenyl)hydrazine in these reactions would be expected to yield N-aryl-substituted pyridazinones.

Table 2: Synthesis of Pyrrolones and Pyridazinones from Furanones and Hydrazines

| Starting Material | Hydrazine Reagent | Product | Key Reaction Steps |

| 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone | Phenylhydrazine | 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one | Nucleophilic attack, ring opening, recyclization |

| γ-keto acid | Hydrazine hydrate | Pyridazinone | Cyclization |

| 2(5H)-furanone | Hydrazine hydrate | Pyridazinone | Isomerization, ring opening, cyclization |

Reactions Involving C-N Bond Cleavage and Other Functional Group Transformations

Chalcogenation Reactions for Diaryl Chalcogen Synthesis

Arylhydrazines, including (2-Methoxy-5-methylphenyl)hydrazine, can serve as aryl sources in cross-coupling reactions for the synthesis of unsymmetrical diaryl chalcogenides (sulfides, selenides, and tellurides) through C-N bond cleavage. These reactions provide an alternative to traditional methods that often employ aryl halides or boronic acids.

The synthesis of unsymmetrical diaryl sulfides has been achieved through a palladium-catalyzed cross-coupling of arenethiols and arylhydrazines, with molecular oxygen as the oxidant. This method is efficient and produces water and nitrogen as the only byproducts. Another approach involves a metal-free, visible-light-promoted oxidative coupling between thiols and arylhydrazines using a photocatalyst like rose bengal under aerobic conditions at room temperature. An iodine-mediated oxidative cross-coupling of arylhydrazines and thiols in water at room temperature also provides a mild and scalable route to unsymmetrical diaryl sulfides.

For the synthesis of diaryl selenides, a method for direct selenation of arylhydrazines using SeO2 as the selenium source has been developed to produce symmetrical diaryl selenides. The electronic nature of the substituents on the aromatic ring of the arylhydrazine was found to have little effect on the reaction outcome.

Unsymmetrical diaryl tellurides can be synthesized through a denitrogenative coupling of arylhydrazines with diaryl ditellurides using an organic base in isopropanol (B130326) under an air atmosphere.

Table 3: Chalcogenation Reactions of Arylhydrazines

| Chalcogenide | Reaction Type | Key Reagents | Product Type |

| Diaryl Sulfide | Palladium-catalyzed cross-coupling | Arenethiols, O2 | Unsymmetrical |

| Diaryl Sulfide | Visible-light-promoted oxidative coupling | Thiols, Photocatalyst, O2 | Unsymmetrical |

| Diaryl Sulfide | Iodine-mediated oxidative cross-coupling | Thiols, I2 | Unsymmetrical |

| Diaryl Selenide | Direct selenation | SeO2 | Symmetrical |

| Diaryl Telluride | Denitrogenative coupling | Diaryl ditellurides, Base | Unsymmetrical |

Formation of Substituted Hydrazinecarboxamide Derivatives

(2-Methoxy-5-methylphenyl)hydrazine can be derivatized to form substituted hydrazinecarboxamides. These derivatives are of interest due to their wide range of biological activities. A general and efficient method for the synthesis of N-(substituted phenyl)hydrazinecarboxamides involves a multi-step process.

Typically, a substituted aniline is first reacted with phenylchloroformate to produce a phenyl(substituted phenyl)carbamate. This intermediate is then treated with hydrazine hydrate to yield the N-(substituted phenyl)hydrazinecarboxamide. This product can be further reacted with aldehydes or ketones, such as 1H-indole-2,3-dione, to form more complex hydrazinecarboxamide derivatives. nih.gov The use of ultrasound irradiation has been shown to significantly reduce reaction times and improve yields in these syntheses. nih.gov

It is expected that (2-Methoxy-5-methylphenyl)amine, the precursor to (2-Methoxy-5-methylphenyl)hydrazine, could be utilized in this synthetic sequence to produce the corresponding N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide.

Table 4: General Synthesis of Substituted Hydrazinecarboxamides

| Step | Reactants | Product |

| 1 | Substituted aniline, Phenylchloroformate | Phenyl(substituted phenyl)carbamate |

| 2 | Phenyl(substituted phenyl)carbamate, Hydrazine hydrate | N-(substituted phenyl)hydrazinecarboxamide |

| 3 | N-(substituted phenyl)hydrazinecarboxamide, Aldehyde/Ketone | Substituted hydrazinecarboxamide derivative |

Fundamental Nucleophilic Properties and Reaction Mechanism Studies

Hard-Soft Acid-Base Characteristics of Substituted Phenylhydrazines

The Hard-Soft Acid-Base (HSAB) principle is a valuable concept for understanding and predicting the reactivity of chemical species. raco.cat In the context of substituted phenylhydrazines, this theory helps to elucidate their nucleophilic behavior. Phenylhydrazines are considered ambident nucleophiles, meaning they have two nucleophilic centers, the α-nitrogen (Nα) and the β-nitrogen (Nβ).

Studies on the reaction of para-substituted phenylhydrazines with dimethyl carbonate under basic conditions have shown that these compounds exhibit hard nucleophilicity. nih.govraco.cat This suggests that the substitution on the phenyl ring has a minimal impact on the hard-soft character of the phenylhydrazine. The hardness or softness of a nucleophile is related to its polarizability; hard nucleophiles are typically small and have low polarizability, while soft nucleophiles are larger and more polarizable. nih.gov

Table 5: HSAB Characteristics of Substituted Phenylhydrazines

| Nucleophile Class | HSAB Character | Preferred Reaction with Ambident Electrophiles | Influence of Substituents |

| Substituted Phenylhydrazines | Hard | Reaction at the hard electrophilic center | Minimal effect on hard-soft nature, may affect overall reactivity |

Elucidation of Reaction Pathways and Intermediate Species

The chemical reactivity of (2-Methoxy-5-methylphenyl)hydrazine is prominently demonstrated through its participation in the Fischer indole synthesis, a fundamental reaction for forging the indole nucleus. wikipedia.orgbyjus.commdpi.com This process involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction pathway, while well-established in its general form, exhibits notable peculiarities influenced by the substituents on the phenyl ring. For (2-Methoxy-5-methylphenyl)hydrazine, the presence of the methoxy group at the ortho position and the methyl group at the meta position (relative to the hydrazine moiety) significantly directs the course of the reaction and the nature of the resulting products.

The generally accepted mechanism for the Fischer indole synthesis serves as the foundational pathway. wikipedia.orgmdpi.com It commences with the formation of a phenylhydrazone, the product of condensation between the phenylhydrazine and a carbonyl compound. byjus.com This phenylhydrazone then isomerizes to an enamine tautomer. byjus.com Following protonation by an acid catalyst, the crucial step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Claisen-type rearrangement) that results in the cleavage of the N-N bond and the formation of a di-imine intermediate. wikipedia.orgbyjus.com Subsequent cyclization and elimination of an ammonia molecule lead to the formation of the aromatic indole ring. byjus.com

However, studies on 2-methoxyphenylhydrazones have revealed significant deviations from this standard pathway, leading to "abnormal" products. nih.govnih.gov When (2-Methoxy-5-methylphenyl)hydrazine reacts with a carbonyl compound like ethyl pyruvate in the presence of an acid catalyst such as HCl in ethanol, the expected product, a 7-methoxyindole (B1360046) derivative, is often formed in low yields. nih.gov The primary product is frequently an unexpected, halogenated indole. This abnormal reaction is attributed to cyclization occurring on the side of the benzene ring bearing the methoxy substituent. nih.gov

The proposed pathway for this abnormal Fischer indole synthesis involves the following key steps and intermediates:

Phenylhydrazone Formation : (2-Methoxy-5-methylphenyl)hydrazine reacts with a ketone or aldehyde to form the corresponding (2-Methoxy-5-methylphenyl)hydrazone.

Enamine Tautomerization : The hydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer. wikipedia.orgbyjus.com

Protonation and Rearrangement : Acid catalysis facilitates a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce a di-imine intermediate. wikipedia.org

Alternative Cyclization and Demethoxylation : Due to the influence of the ortho-methoxy group, the cyclization can deviate. Instead of the typical cyclization, a pathway involving the elimination of the methoxy group and substitution by a nucleophile from the reaction medium (e.g., a chloride ion when HCl is the catalyst) can occur. Research on 2-methoxyphenylhydrazone showed that reaction with HCl/EtOH yielded a 6-chloroindole (B17816) as the main product, rather than the expected 7-methoxyindole. nih.govnih.gov This suggests a mechanism where the methoxy group is lost, and a subsequent electrophilic attack by the imine on the electron-rich ring, followed by halogenation, takes place.

The specific intermediates in the reaction of (2-Methoxy-5-methylphenyl)hydrazine can be outlined as follows:

| Step | Intermediate Species | Description |

| 1 | (2-Methoxy-5-methylphenyl)hydrazone | Formed from the initial condensation of (2-Methoxy-5-methylphenyl)hydrazine and a carbonyl compound. |

| 2 | Ene-hydrazine Tautomer | The isomerized form of the hydrazone, which is crucial for the subsequent rearrangement. byjus.com |

| 3 | Protonated Ene-hydrazine | The activated intermediate following the addition of an acid catalyst. byjus.com |

| 4 | Di-imine Intermediate | The product of the wikipedia.orgwikipedia.org-sigmatropic rearrangement, characterized by the cleavage of the original N-N bond. wikipedia.org |

| 5 | Aminoindoline Derivative | Formed after intramolecular cyclization of the di-imine. byjus.com |

| 6 | Indole Product | The final aromatic product, generated after the elimination of ammonia. wikipedia.orgbyjus.com |

The choice of acid catalyst, including both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃), is critical and can influence the product distribution between the "normal" and "abnormal" pathways. wikipedia.orgmdpi.com For instance, the reaction of 2-methoxyphenylhydrazone with H₂SO₄/EtOH favored the formation of the expected 7-methoxyindole, whereas HCl/EtOH predominantly gave the 6-chloroindole. nih.gov This highlights the intricate nature of the reaction pathway, where the interplay between the substrate's electronic properties and the reaction conditions dictates the final chemical outcome.

Research Applications in Advanced Organic Synthesis and Materials Science

Precursor Role in the Design and Synthesis of Complex Heterocyclic Scaffolds

The hydrazine (B178648) moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles, and (2-Methoxy-5-methylphenyl)hydrazine is no exception. Its utility as a precursor is primarily due to the nucleophilic nature of the hydrazine group, which readily participates in condensation and cyclization reactions with a variety of electrophilic partners.

Research has demonstrated that hydrazine derivatives are fundamental in creating a wide array of complex heterocyclic frameworks. For instance, multicomponent reactions involving hydrazine derivatives, isocyanides, and other electrophiles can lead to the formation of unique nitrogen-enriched scaffolds such as pyridotriazines and triazolopyridines. arizona.edu In these elegant one-pot procedures, the hydrazine acts as a key nucleophile that initiates a cascade of bond-forming events to construct the final polycyclic system.

Furthermore, the reaction of hydrazides—compounds often prepared from hydrazine hydrate (B1144303)—with reagents like carbon disulfide followed by further reaction steps can yield important five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. ekb.eg These heterocyclic cores are prevalent in medicinal chemistry and materials science. The general reaction pathway often involves the initial formation of a hydrazone via condensation with a carbonyl compound, which then undergoes an intramolecular cyclization to furnish the stable heterocyclic ring. Studies on the synthesis of five and seven-membered rings from mefenamic acid have utilized hydrazine hydrate to create a key benzohydrazide (B10538) intermediate, which is then elaborated into more complex structures. ekb.eg The synthesis of novel unb.caorientjchem.orgtriazolo[1,5-b] unb.caorientjchem.orgtetrazines has also been achieved through the oxidative cyclization of 1,2,4,5-tetrazines bearing amidine fragments, a process rooted in hydrazine chemistry. beilstein-journals.org

The table below summarizes representative heterocyclic scaffolds synthesized using hydrazine derivatives as key precursors.

| Precursor Type | Reactants | Resulting Heterocyclic Scaffold | Reference |

| Phenylhydrazine (B124118) | Isocyanides, various electrophiles | Pyridotriazines, Triazolopyridines | arizona.edu |

| Benzohydrazide | Carbon Disulfide, Aldehydes | Oxadiazoles, Triazoles | ekb.eg |

| Hydrazine Hydrate | Mefenamic Acid derivatives | Five and Seven-membered heterocycles | ekb.eg |

| Substituted Tetrazines | (Diacetoxyiodo)benzene (oxidant) | unb.caorientjchem.orgtriazolo[1,5-b] unb.caorientjchem.orgtetrazines | beilstein-journals.org |

Application in the Synthesis of Dyes, particularly Azo Compounds

Aromatic hydrazines and their related aniline (B41778) compounds are pivotal in the synthesis of azo dyes, which constitute the largest class of commercial colorants. The synthesis is a well-established two-step process: diazotization followed by a coupling reaction. unb.cayoutube.com (2-Methoxy-5-methylphenyl)hydrazine, or its corresponding amine, 2-methoxy-5-methylaniline, is an ideal starting material for this process.

In the first step, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt. mdpi.comdocsdrive.com The resulting diazonium ion is a weak electrophile that readily reacts with an electron-rich coupling component in the second step. uobasrah.edu.iq

The coupling component is typically a phenol, a naphthol, or an aromatic amine. docsdrive.com The electron-donating groups on the coupling partner facilitate the electrophilic substitution reaction, leading to the formation of the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color. docsdrive.com The specific substituents on both the diazonium salt precursor and the coupling component allow for fine-tuning of the resulting dye's color, solubility, and fastness properties.

For example, studies on the synthesis of monoazo and disazo dyes have utilized precursors like 2-methoxy-5-nitroaniline, a close structural analog of the title compound's parent amine. orientjchem.orgdocsdrive.com These amines are diazotized and coupled with various naphthol and aminobenzene derivatives to produce a range of dyes with good color yield and fastness properties suitable for dyeing polyester (B1180765) and nylon fabrics. orientjchem.org

The table below details examples of azo dyes synthesized from structurally similar aniline precursors.

| Diazo Component Precursor | Coupling Component | Resulting Dye Type | Application | Reference |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene, 2-Hydroxynaphthalene | Monoazo Disperse Dyes | Potential for polyester and nylon fibres | docsdrive.com |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine, 1,3-Diaminobenzene | Monoazo Disperse Dyes | Potential for polyester and nylon fibres | docsdrive.com |

| 2-Methoxy-5-nitroaniline & 3-Chloroaniline | Various Couplers | Disazo Disperse Dyes | Dyeing of polyester and nylon 66 fabrics | orientjchem.org |

| 5-Methoxy-2-methylaniline | 3-(N,N-Diethyl)aminopropionaniline | Azo Disperse Dyes | Dyeing of polyethylene (B3416737) terephthalate | mdpi.com |

Exploration in Organic Electronics and Photovoltaic Materials Based on Theoretical Predictions

Hydrazine derivatives have emerged as promising candidates for applications in organic electronics, particularly in the field of dye-sensitized solar cells (DSSCs). Their potential is often first explored through computational and theoretical studies, which can predict their electronic and optical properties before undertaking complex synthesis.

Studies on novel conjugated compounds derived from hydrazine have shown that their optoelectronic characteristics can be tuned by altering substituents on the aromatic rings. These theoretical models help in understanding the structure-property relationships, providing a rational basis for designing more efficient materials. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby optimizing the compound for its role as a sensitizer. acs.org

Combined experimental and theoretical studies on a series of hydrazine derivatives have validated their potential for use in organic electronics and photovoltaic materials. imist.ma While direct theoretical studies on (2-Methoxy-5-methylphenyl)hydrazine are not widely reported, the principles derived from studies on analogous structures provide a strong foundation for its potential in these advanced applications. These studies confirm that hydrazine-based materials can be effectively synthesized and that their performance aligns with theoretical predictions.

The following table presents theoretical data for representative hydrazine derivatives studied for electronic applications.

| Hydrazine Derivative Structure | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Application | Reference |

| (E)-1-(2,4-dinitrophenyl)-2-(2,4-dihydroxybenzylidene) hydrazine (H1) | DFT/B3LYP | -8.19 | -3.73 | 4.46 | Organic Electronics | imist.ma |

| (E)-1-(2,4-dinitrophenyl)-2-(4-isopropylbenzylidene) hydrazine (H2) | DFT/B3LYP | -8.22 | -3.73 | 4.49 | Organic Electronics | imist.ma |

| 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)pyrazol-1-yl)ethenone (CNO) | DFT | -6.53 | -2.31 | 4.22 | Antioxidant for Biofuel | acs.org |

Contributions to Polymer Chemistry and Advanced Material Development

The utility of (2-Methoxy-5-methylphenyl)hydrazine and its derivatives extends to polymer chemistry and the creation of advanced materials. While not typically a monomer for direct polymerization, it serves as a crucial building block for functional molecules that can be incorporated into or onto polymers, imparting specific properties.

A significant application lies in the synthesis of disperse dyes, as discussed previously. These dyes are specifically designed for coloring synthetic polymer fibers such as polyester and nylon 66. orientjchem.org The ability of these azo dyes, derived from precursors like 2-methoxy-5-nitroaniline, to impart durable and vibrant colors to textiles is a direct contribution to materials science. The dyes exhibit good fastness to washing, rubbing, and light, indicating strong interactions with the polymer matrix. orientjchem.org

Furthermore, the parent amine, 2-methoxy-5-methylaniline, has been used in studies related to the development of advanced analytical materials. For example, it was a target analyte in the application of polymeric ionic liquids used as selective sorbent coatings for solid-phase microextraction. sigmaaldrich.com This research contributes to the field of materials-based separation science, where specialized polymers are designed to capture specific classes of chemical compounds.

The chemical reactivity of the hydrazine group also allows for the potential grafting of molecules derived from (2-Methoxy-5-methylphenyl)hydrazine onto polymer backbones, creating functionalized polymers with tailored properties for applications in sensing, catalysis, or as specialty additives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "(2-Methoxy-5-methylphenyl)hydrazine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "(2-Methoxy-5-methylphenyl)hydrazine" is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the hydrazine (B178648) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the methoxy and methyl groups, as well as the hydrazine moiety. These protons would typically appear as multiplets in the aromatic region (approximately 6.5-7.5 ppm). The methoxy group protons would present as a sharp singlet at around 3.8 ppm, while the methyl group protons would also appear as a singlet, but at a more upfield position (around 2.3 ppm). The protons of the hydrazine group (-NHNH₂) are exchangeable and their chemical shift can vary depending on the solvent and concentration; they may appear as broad singlets. For the hydrochloride salt, (2-Methoxy-5-methylphenyl)hydrazine hydrochloride, the signals for the hydrazine protons would likely be shifted downfield due to the presence of the acidic proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For "(2-Methoxy-5-methylphenyl)hydrazine," one would expect to see distinct signals for the six aromatic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. The carbon attached to the methoxy group (C-2) and the carbon bearing the methyl group (C-5) would have characteristic chemical shifts, as would the carbon bonded to the hydrazine group (C-1). The methoxy carbon typically resonates around 55-60 ppm, while the methyl carbon appears at a much lower chemical shift, around 20 ppm.

A representative, albeit for a related compound, (4-Methoxyphenyl)hydrazine hydrochloride, shows aromatic proton signals between 6.8 and 7.1 ppm and a methoxy signal at 3.7 ppm. chemicalbook.com The ¹³C NMR data for related compounds can also provide expected ranges for the carbon signals in "(2-Methoxy-5-methylphenyl)hydrazine". rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Methoxy-5-methylphenyl)hydrazine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 (multiplet) | 110 - 150 |

| -OCH₃ | ~3.8 (singlet) | ~55 |

| -CH₃ | ~2.3 (singlet) | ~20 |

| -NHNH₂ | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "(2-Methoxy-5-methylphenyl)hydrazine" would display characteristic absorption bands corresponding to the N-H, C-H, C=C (aromatic), and C-O bonds.

The N-H stretching vibrations of the primary amine of the hydrazine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups would be observed around 2850-3100 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group would likely be found in the range of 1000-1300 cm⁻¹, often as a strong band. For instance, the IR spectrum of the related compound 2-Methoxybenzhydrazide shows characteristic peaks that can be used for comparison. nist.gov Similarly, the spectrum for (2-Methoxyphenyl)hydrazine hydrochloride would show these characteristic bands, potentially with some shifts due to the salt formation. chemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for (2-Methoxy-5-methylphenyl)hydrazine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| N-H Bend (Hydrazine) | 1590 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For "(2-Methoxy-5-methylphenyl)hydrazine" (C₈H₁₂N₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.19 g/mol ). nih.gov

The fragmentation of "(2-Methoxy-5-methylphenyl)hydrazine" under electron ionization (EI) would likely involve the cleavage of the N-N bond, which is a common fragmentation pathway for hydrazines. This would lead to the formation of characteristic fragment ions. The loss of the NH₂ group would result in a fragment at m/z 137. Another likely fragmentation is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z 137, followed by the loss of CO to give a fragment at m/z 109. The aromatic ring itself can also undergo fragmentation. Analysis of the mass spectrum of related compounds, such as 2-Methoxy-5-methylphenol, can provide further insight into the expected fragmentation pathways. nist.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for (2-Methoxy-5-methylphenyl)hydrazine

| m/z | Proposed Fragment |

| 152 | [M]⁺ |

| 137 | [M - NH₂]⁺ or [M - CH₃]⁺ |

| 122 | [M - NH₂ - CH₃]⁺ |

| 109 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of "(2-Methoxy-5-methylphenyl)hydrazine" and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for qualitative analysis. A suitable solvent system (mobile phase) would be developed to achieve good separation of "(2-Methoxy-5-methylphenyl)hydrazine" from any starting materials, byproducts, or impurities on a silica (B1680970) gel plate (stationary phase). The position of the spot, represented by its retention factor (R_f), would be characteristic of the compound in that specific solvent system. The progress of a reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis, offering high resolution and sensitivity. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be suitable for the analysis of "(2-Methoxy-5-methylphenyl)hydrazine". researchgate.netresearchgate.net The retention time of the compound under specific conditions (column, mobile phase composition, flow rate, and temperature) is a characteristic parameter for its identification and quantification. HPLC is widely used for determining the purity of the final product. A patent describing the measurement of phenylhydrazine (B124118) compound residues in crude drugs using HPLC highlights the sensitivity of this technique. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying trace impurities. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each separated peak. Commercial suppliers of (2-Methoxy-5-methylphenyl)hydrazine hydrochloride and related compounds often provide HPLC and LC-MS data as part of their quality control. bldpharm.combldpharm.com

Interactive Data Table: Overview of Chromatographic Techniques for (2-Methoxy-5-methylphenyl)hydrazine

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, qualitative purity check |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment, quantitative analysis |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Impurity profiling, trace analysis |

Computational and Theoretical Chemistry Studies of 2 Methoxy 5 Methylphenyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Methoxy-5-methylphenyl)hydrazine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. bhu.ac.inresearchgate.net This process involves minimizing the total energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry provides crucial information about the molecule's shape and steric features. For instance, the orientation of the methoxy (B1213986) (-OCH3) and hydrazine (B178648) (-NHNH2) groups relative to the methyl-substituted phenyl ring would be determined. The planarity of the phenyl ring and the pyramidalization at the nitrogen atoms of the hydrazine moiety are key structural parameters that would be elucidated. These calculations can also identify the presence of intramolecular hydrogen bonding, for example, between a hydrogen atom of the hydrazine group and the oxygen atom of the methoxy group, which can significantly influence the compound's conformation and reactivity. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for (2-Methoxy-5-methylphenyl)hydrazine (Theoretical)

| Parameter | Predicted Value | Description |

| C-N Bond Length (Aromatic-Hydrazine) | ~1.40 Å | The length of the bond connecting the phenyl ring to the hydrazine group. |

| N-N Bond Length | ~1.45 Å | The length of the single bond between the two nitrogen atoms of the hydrazine moiety. |

| C-O Bond Length (Methoxy) | ~1.37 Å | The length of the bond between the phenyl ring and the methoxy oxygen. |

| C-C-N Bond Angle | ~120° | The angle formed by two adjacent carbon atoms in the phenyl ring and the attached nitrogen atom. |

| C-N-N Bond Angle | ~110° | The angle around the nitrogen atom attached to the phenyl ring. |

| H-N-H Bond Angle | ~107° | The angle within the terminal amino group of the hydrazine moiety. |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For (2-Methoxy-5-methylphenyl)hydrazine, the HOMO is expected to be localized primarily on the hydrazine moiety and the electron-rich phenyl ring, which is activated by the electron-donating methoxy and methyl groups. The LUMO, conversely, would likely be distributed over the aromatic ring. Analysis of the spatial distribution of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for (2-Methoxy-5-methylphenyl)hydrazine (Theoretical)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively High | Indicates a strong tendency to donate electrons, characteristic of hydrazines and activated aromatic rings. |

| LUMO Energy | Relatively Low | Suggests a capacity to accept electrons, though less pronounced than in electron-deficient systems. |

| HOMO-LUMO Energy Gap | Small to Moderate | Implies a degree of chemical reactivity, making it susceptible to oxidation and reactions with electrophiles. |

| HOMO Localization | Hydrazine group and phenyl ring | These are the primary sites for electrophilic attack. |

| LUMO Localization | Phenyl ring | This is the likely region for nucleophilic attack. |

The distribution of electron density within a molecule reveals the net atomic charges on each atom, providing insight into its electrostatic nature. bhu.ac.in Methods like Mulliken population analysis can be used to calculate these partial atomic charges. bhu.ac.in In (2-Methoxy-5-methylphenyl)hydrazine, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity. The hydrogen atoms, particularly those of the hydrazine group, would exhibit partial positive charges. The carbon atoms of the phenyl ring would have varied charges depending on their position relative to the electron-donating methoxy and methyl groups and the electron-withdrawing (by induction) hydrazine group. This charge distribution is fundamental to understanding intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. researchgate.netlibretexts.org It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. acs.org In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net Neutral regions are often depicted in green. researchgate.net

For (2-Methoxy-5-methylphenyl)hydrazine, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov The hydrogen atoms of the hydrazine group would be associated with a region of positive potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxy-5-methylphenyl)hydrazine, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via cyclization reactions using substituted hydrazine hydrochlorides. For example, Iwakawa et al. demonstrated that treating 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methoxyphenylhydrazine hydrochloride under reflux in ethanol yields indole derivatives . Key factors include temperature control (reflux conditions), solvent polarity, and stoichiometric ratios. Purity can be enhanced via recrystallization from ethanol or methanol.

- Analytical Validation : Confirm purity via HPLC (as in ) or NMR spectroscopy. For structural confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended .

Q. How can spectroscopic techniques distinguish (2-Methoxy-5-methylphenyl)hydrazine from structurally similar hydrazine derivatives?

- Methodology :

- NMR : Methoxy (-OCH₃) and methyl (-CH₃) groups produce distinct singlet peaks in ¹H NMR (δ ~3.8 ppm for methoxy, δ ~2.3 ppm for methyl).

- IR : The N–H stretch of hydrazine appears at ~3300 cm⁻¹, while aromatic C–O (methoxy) absorbs near 1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 138.17 for the hydrochloride salt) and fragmentation patterns differentiate substituents .

Q. What are the stability considerations for (2-Methoxy-5-methylphenyl)hydrazine under ambient and experimental storage conditions?

- Methodology : Hydrazine derivatives are hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Thermal stability can be assessed via TGA/DSC (e.g., ’s study on hydrazine thermophysical properties). Decomposition products (e.g., NH₃, N₂) should be monitored using gas chromatography .

Advanced Research Questions

Q. How does (2-Methoxy-5-methylphenyl)hydrazine participate in catalytic cycles for carbonyl–olefin metathesis?

- Mechanistic Insight : Computational studies (DFT) reveal that hydrazine catalysts lower activation barriers in cycloreversion steps. For example, Jermaks et al. showed that bicyclic hydrazines enhance reactivity in ring-opening metathesis of norbornenes. The methoxy and methyl groups may stabilize transition states via electron-donating effects .

- Experimental Validation : Optimize reaction conditions (e.g., solvent: DCM, catalyst loading: 5 mol%) and characterize intermediates using in situ FTIR or XAS .

Q. What role does (2-Methoxy-5-methylphenyl)hydrazine play in the synthesis of nanostructured materials for energy applications?

- Methodology : Hydrazine derivatives act as reducing agents in nanoparticle synthesis. used hydrazine monohydrate to synthesize MoSe₂/CdS-CdSe composites for photocatalytic H₂ evolution. Replace monohydrate with (2-Methoxy-5-methylphenyl)hydrazine to tailor surface functionalization and bandgap properties .

- Characterization : Use TEM/EDS for morphology and XPS for surface chemistry analysis.

Q. How can computational modeling predict the reactivity of (2-Methoxy-5-methylphenyl)hydrazine in multi-step organic syntheses?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways. For example, study the activation energy of hydrazone formation or cyclization steps. Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Contradictions and Safety Considerations

Q. Why do studies report conflicting data on the thermal stability of hydrazine derivatives?

- Analysis : Discrepancies arise from differences in sample purity, measurement techniques, and environmental conditions. emphasized the need for controlled pressure and temperature regimes during thermophysical studies. For (2-Methoxy-5-methylphenyl)hydrazine, conduct replicate experiments under standardized conditions (e.g., ISO guidelines) .

Q. What safety protocols are critical when handling (2-Methoxy-5-methylphenyl)hydrazine in propulsion or catalysis research?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation (OSHA TLV for hydrazine: 0.1 ppm) .

- Explosivity Mitigation : Avoid high-pressure storage ( showed anhydrous hydrazine’s TNT equivalence). Use diluted solutions and inert additives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。